1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
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Overview
Description
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines a pyrimidine ring with a piperidine ring
Preparation Methods
The synthesis of 1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the piperidine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: It can be used in the study of biological pathways and as a tool for probing cellular functions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
4-Piperidinecarboxylic acid, 4-[(1,1-dimethylethoxy)carbonyl]amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl): This compound has a different substituent on the piperidine ring.
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-14-4-2-12(3-5-14)15-10-16(19-11-18-15)20-8-6-13(7-9-20)17(21)22/h2-5,10-11,13H,6-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZWZARMGPIDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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